3-Methoxypyran-4-one

Organic Synthesis Oxidation Reactions Pyrones

Standard hydroxylated pyrones like maltol or kojic acid chelate metals, confounding catalysis and biological assays. 3-Methoxypyran-4-one (CAS 1193-64-2) provides a methoxy-substituted pyrone core with no chelating ability. - Eliminates protection/deprotection steps required for hydroxyl analogs - Key intermediate for arecolidine and other alkaloid syntheses - Distinct analytical standard for 3-substituted pyrone isomers (flavor/fragrance QC) - White solid, soluble in DCM/ether; ≥98% purity available for immediate R&D supply

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
CAS No. 1193-64-2
Cat. No. B042305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypyran-4-one
CAS1193-64-2
Synonyms3-Methoxy-4H-Pyran-4-one;  3-Methoxy-4-pyranone;  3-O-Methyl Pyromeconate; 
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCOC1=COC=CC1=O
InChIInChI=1S/C6H6O3/c1-8-6-4-9-3-2-5(6)7/h2-4H,1H3
InChIKeyWLONNGPPUOEELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypyran-4-one Procurement & Differentiation


3-Methoxypyran-4-one (CAS 1193-64-2), also known as Pyromeconic Acid O-Methyl Ether, is a γ-pyrone derivative with the molecular formula C6H6O3 and a molecular weight of 126.11 g/mol [1]. It appears as a white solid, is soluble in organic solvents like ether and dichloromethane, and has a predicted boiling point of 280.7±35.0 °C at 760 mmHg . This compound serves primarily as a synthetic intermediate for pharmaceuticals, agrochemicals, and materials science applications due to the reactivity conferred by its methoxy-substituted 4-pyrone core [2].

Why 3-Methoxypyran-4-one Is Irreplaceable


Substituting 3-Methoxypyran-4-one with other 4-pyrone derivatives (e.g., maltol, kojic acid, or 2-methyl-3-methoxy-4H-pyran-4-one) is not straightforward due to the compound's unique substitution pattern, which governs its reactivity, synthetic utility, and biological interactions. The methoxy group at the C3 position alters the electron density of the pyrone ring, influencing nucleophilic and electrophilic substitution reactions differently than hydroxyl or methyl substituents [1]. Furthermore, 3-Methoxypyran-4-one lacks the 2-methyl or 2-hydroxymethyl groups found in maltol and kojic acid, which are critical for chelation and flavor properties, making this compound a distinct synthetic building block rather than a functional replacement [2][3].

Differentiation Evidence vs. Comparators


Selective Oxidation to Carboxaldehyde

3-Methoxypyran-4-one serves as a precursor to 3-methoxy-4H-pyran-4-one-2-carboxaldehyde, a valuable intermediate. In a comparative study of oxidizing agents (Jones' reagent, pyridinium dichromate, and barium manganate) for the conversion of 2-hydroxymethyl-3-methoxy-4H-pyran-4-one to the corresponding carboxaldehyde, barium manganate was identified as the optimal reagent [1]. This transformation is not directly accessible from unsubstituted or hydroxyl-substituted 4-pyrones without additional protection/deprotection steps.

Organic Synthesis Oxidation Reactions Pyrones

Mass Spectral Fragmentation vs. 5-Methoxy Isomers

Mass spectrometry studies reveal that 3-methoxy-2-methyl-4H-pyran-4-one (methyl maltol) and its isomer 5-methoxy-2-methyl-4H-pyran-4-one (methyl allomaltol) exhibit distinct fragmentation pathways [1]. The primary rearrangement of the molecular ion leads to loss of water and methyl groups via mechanisms that involve the methoxymethyl protons. This mass spectral signature provides a definitive analytical fingerprint to distinguish 3-methoxy-substituted pyrones from 5-methoxy isomers, which is critical for quality control in procurement and synthesis.

Analytical Chemistry Mass Spectrometry Isomer Differentiation

Lack of Metal-Chelating Hydroxyl Group

Unlike maltol (3-hydroxy-2-methyl-4H-pyran-4-one) and kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), 3-Methoxypyran-4-one has a methoxy group at the C3 position instead of a hydroxyl group. This substitution eliminates the strong metal-chelating ability characteristic of 3-hydroxy-4-pyrones [1][2]. In studies with maltol derivatives, the 3-hydroxyl group is essential for iron(III) complexation and antioxidant activity [3]. The methoxy group in 3-Methoxypyran-4-one renders it unable to form stable metal chelates, which is advantageous when metal-binding is an undesired side effect in synthetic applications.

Chelation Metal Binding Structure-Activity Relationship

Application Scenarios


Arecolidine Synthesis

3-Methoxypyran-4-one is a key intermediate in the synthesis of arecolidine, a derivative of the cholinergic alkaloid arecoline. This application leverages the compound's 4-pyrone core as a building block for constructing bioactive alkaloids [1][2]. The methoxy group remains intact during the synthetic sequence, enabling further functionalization.

Functionalized 4-Pyrone Building Blocks

The methoxy group at C3 allows for selective modifications that are not possible with hydroxyl-substituted pyrones. For instance, oxidation of the 2-hydroxymethyl derivative to the corresponding aldehyde provides a versatile handle for further transformations [3]. This reactivity is exploited in the synthesis of luminescent materials and pharmacologically active heterocycles.

Isomeric Differentiation Standard

Due to its distinct mass spectral fragmentation pattern compared to 5-methoxy isomers, 3-Methoxypyran-4-one can serve as an analytical standard for identifying and quantifying 3-substituted pyrones in complex mixtures [4]. This is particularly relevant in the flavor and fragrance industry where isomeric purity affects sensory properties.

Non-Chelating Pyrone Scaffold

In synthetic sequences involving transition metal catalysts or in biological assays where metal chelation would confound results, 3-Methoxypyran-4-one provides a pyrone core devoid of chelating ability [5][6]. This eliminates the need for protection/deprotection of hydroxyl groups required when using maltol or kojic acid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxypyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.